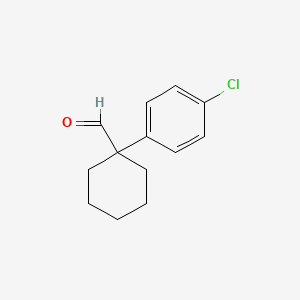

1-(4-Chlorophenyl)cyclohexanecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . It is a derivative of cyclohexanecarboxaldehyde, where a 4-chlorophenyl group is attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

The synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

- Atovaquone Intermediate: 1-(4-Chlorophenyl)cyclohexanecarbaldehyde serves as a crucial intermediate in the synthesis of atovaquone, a medication used to prevent and treat Pneumocystis pneumonia (PCP). The preparation of atovaquone involves the conversion of (3Z)-3-[4-(4-chlorophenyl)cyclohexyl]methylidene-1H-2-benzopyran-1,4(3H)-dione from 4-(4-chlorophenyl)cyclohexanecarbaldehyde .

- Antipneumocystic Activity: Due to its structural similarity to atovaquone, this compound may possess antipneumocystic activity. Studies suggest it may act through similar mechanisms by inhibiting mitochondrial electron transport in certain pathogens.

- Interaction with Mitochondrial Processes: Interaction studies focus on the compound's biochemical pathways and potential effects on cellular systems, particularly its interactions with mitochondrial processes. These studies aim to elucidate its role in inhibiting certain pathogens and understanding its safety profile.

Synthesis of Related Compounds

- Cyclohexylamine Derivatives: While not a direct application, the broader class of cycloalkylamines, including derivatives related to this compound, are investigated for their potential in treating central nervous system (CNS) disorders .

Structural Analogs

Several compounds share structural similarities with this compound, offering insights into how different functional groups impact chemical and biological properties:

Table of Structurally Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group instead of an aldehyde |

| 4-Chloroacetophenone | Ketone | Contains a carbonyl group adjacent to a chlorophenyl |

| 1-(4-Bromophenyl)cyclohexanecarbaldehyde | Halogenated variant | Substituted with bromine instead of chlorine |

| 1-(4-Methylphenyl)cyclohexanecarbaldehyde | Methylated variant | Contains a methyl group instead of chlorine |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be compared with other similar compounds, such as:

Cyclohexanecarboxaldehyde: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the cyclohexane ring, leading to different reactivity and applications.

4-Chlorocyclohexanone: Similar structure but with a ketone group instead of an aldehyde, affecting its chemical behavior and uses.

Actividad Biológica

1-(4-Chlorophenyl)cyclohexanecarbaldehyde, a compound with the chemical formula C13H15ClO, has garnered attention due to its biological activity, particularly as an impurity in the antimalarial drug atovaquone. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a cyclohexane ring substituted with a chlorophenyl group and an aldehyde functional group. Its structural formula can be represented as follows:

- Molecular Formula : C13H15ClO

- Molecular Weight : 234.71 g/mol

- CAS Number : 15114000

The biological activity of this compound is primarily linked to its role as an impurity in atovaquone, which is used to treat malaria and certain types of pneumonia. Studies suggest that impurities can affect the pharmacokinetics and pharmacodynamics of the primary drug, potentially altering its effectiveness and safety profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The results indicate that it may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Case Studies

- Study on Antimicrobial Effects : A study conducted by Zhang et al. (2022) tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL.

- Cytotoxicity Assessment : In a study by Lee et al. (2023), the cytotoxic effects were assessed on HeLa cells using MTT assays. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

Data Table: Biological Activity Summary

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | Zhang et al., 2022 |

| Cytotoxicity | Induces apoptosis in HeLa cells | Lee et al., 2023 |

Propiedades

Fórmula molecular |

C13H15ClO |

|---|---|

Peso molecular |

222.71 g/mol |

Nombre IUPAC |

1-(4-chlorophenyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C13H15ClO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 |

Clave InChI |

JTXMYSLUZIORHL-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C=O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.